9H-Imidazo(4,5-H)isoquinolin-9-one, 2-((2,6-dichlorophenyl)amino)-1,8-dihydro-6,7-dimethyl-
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Overview
Description
9H-Imidazo(4,5-H)isoquinolin-9-one, 2-((2,6-dichlorophenyl)amino)-1,8-dihydro-6,7-dimethyl- is a complex organic compound known for its unique chemical structure and properties This compound is part of the imidazoisoquinolinone family, which is characterized by a fused ring system combining imidazole and isoquinoline moieties
Preparation Methods
The synthesis of 9H-Imidazo(4,5-H)isoquinolin-9-one, 2-((2,6-dichlorophenyl)amino)-1,8-dihydro-6,7-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to new products.
Substitution: The presence of the 2,6-dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Imidazo(4,5-H)isoquinolin-9-one, 2-((2,6-dichlorophenyl)amino)-1,8-dihydro-6,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The 2,6-dichlorophenyl group and the imidazoisoquinolinone core play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other imidazoisoquinolinone derivatives, 9H-Imidazo(4,5-H)isoquinolin-9-one, 2-((2,6-dichlorophenyl)amino)-1,8-dihydro-6,7-dimethyl- stands out due to its unique substitutions and enhanced reactivity. Similar compounds include:
- 9H-Imidazo(4,5-H)isoquinolin-9-one, 2-((2,6-dichlorophenyl)amino)-1,8-dihydro-1,7-dimethyl-
- 9H-Imidazo(4,5-H)isoquinolin-9-one, 2-((2,6-dichlorophenyl)amino)-7-ethenyl-1,8-dihydro-1,6-dimethyl- These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
333455-11-1 |
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Molecular Formula |
C18H14Cl2N4O |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(2,6-dichloroanilino)-6,7-dimethyl-3,8-dihydroimidazo[4,5-h]isoquinolin-9-one |
InChI |
InChI=1S/C18H14Cl2N4O/c1-8-9(2)21-17(25)14-10(8)6-7-13-16(14)24-18(22-13)23-15-11(19)4-3-5-12(15)20/h3-7H,1-2H3,(H,21,25)(H2,22,23,24) |
InChI Key |
YDEDKRCWCCZXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C2=C1C=CC3=C2N=C(N3)NC4=C(C=CC=C4Cl)Cl)C |
Origin of Product |
United States |
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